molecular formula C15H21NO B13975573 1-(Phenylmethyl)-4-piperidinepropanal CAS No. 120014-31-5

1-(Phenylmethyl)-4-piperidinepropanal

Cat. No.: B13975573
CAS No.: 120014-31-5
M. Wt: 231.33 g/mol
InChI Key: UQBIONUYOIPRBJ-UHFFFAOYSA-N
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Description

1-(Phenylmethyl)-4-piperidinepropanal is a chemical compound of significant interest in organic and medicinal chemistry research due to its piperidine core and functionalized propanal chain. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules with diverse biological activities . The propanal (aldehyde) group is a versatile synthetic handle, allowing researchers to easily incorporate this building block into larger, more complex molecules through reactions such as reductive amination or condensation. This compound serves as a valuable precursor and intermediate in the synthesis of more complex chemical entities. Although direct studies on this specific molecule are limited, structurally related 1-(phenylmethyl)-piperidine derivatives are recognized as key intermediates in the preparation of a wide range of pharmacologically active compounds . For instance, various N-substituted piperidin-4-yl compounds are explored for their potential biological activities. Researchers utilize this family of compounds as a foundational scaffold for developing and studying new substances with potential effects on the central nervous system . The presence of the benzyl (phenylmethyl) group on the piperidine nitrogen and the propanal extension on the 4-position makes this compound a versatile starting material for further chemical exploration and diversification. It is strictly intended for use in a controlled laboratory research setting by qualified professionals. This product is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

120014-31-5

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)propanal

InChI

InChI=1S/C15H21NO/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,12,14H,4,7-11,13H2

InChI Key

UQBIONUYOIPRBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from 4-Piperidinecarboxylic Acid

This method involves a sequence of transformations starting from 4-piperidinecarboxylic acid, proceeding through esterification, alkylation, hydrolysis, amide formation, dehydration, and finally reduction to yield 1-(phenylmethyl)-4-piperidinepropanal.

Step Reaction Reagents/Conditions Product Notes
1 Esterification 4-piperidinecarboxylic acid + methanol + thionyl chloride (SOCl2), reflux 1-5 h Methyl 4-piperidinecarboxylate hydrochloride Reaction monitored by TLC; solvent removed under reduced pressure to yield white solid
2 N-Benzylation (Alkylation) Methyl 4-piperidinecarboxylate hydrochloride + benzyl bromide + triethylamine, reflux N-benzyl-4-piperidinecarboxylate methyl ester Organic extraction and drying yield a yellow oil
3 Hydrolysis N-benzyl-4-piperidinecarboxylate methyl ester + aqueous base (NaOH), ice bath, 0.5-2 h N-benzyl-4-piperidinecarboxylic acid Controlled pH and temperature critical for yield
4 Amide Formation (Acylation) N-benzyl-4-piperidinecarboxylic acid + appropriate acylating agent N-benzyl-4-piperidinecarboxamide Intermediate for dehydration step
5 Dehydration N-benzyl-4-piperidinecarboxamide + thionyl chloride, reflux 1-benzylpiperidine-4-carbonitrile Reaction monitored by TLC; pH adjusted post-reaction
6 Reduction 1-benzylpiperidine-4-carbonitrile + suitable reducing agent (e.g., catalytic hydrogenation) This compound Final product obtained as aldehyde

This route is well-documented in Chinese patent CN111484444A and provides a robust approach with control over intermediate purity and yield optimization.

Direct Synthesis via Benzylation of 4-Piperidone Derivatives

An alternative approach involves direct benzylation of 4-piperidone or its derivatives to introduce the phenylmethyl group, followed by functional group transformations to yield the aldehyde.

  • Starting from 4-piperidone or 4-piperidone hydrochloride salt, nucleophilic substitution with benzyl halides (e.g., benzyl bromide) under reflux conditions introduces the N-benzyl group.
  • The resulting N-benzyl-4-piperidone can then be selectively reduced or further reacted to introduce the propanal functional group.

This method is highlighted in medicinal chemistry literature as a common route for preparing N-benzylated piperidone derivatives but faces challenges such as the expense and storage difficulty of starting materials and moderate yields.

Reduction of Tetrahydropyridinylidene Salts to Piperidin-4-ones

A more recent methodology described in organic synthesis research involves the reduction of tetrahydropyridinylidene salts to obtain substituted piperidin-4-ones, which can be further elaborated to aldehyde derivatives.

  • The process uses selective reduction techniques to convert tetrahydropyridinylidene intermediates into 2-substituted piperidin-4-ones.
  • These piperidin-4-one intermediates can be chemically modified to introduce the phenylmethyl substituent and the aldehyde group.

This method offers a novel pathway to piperidin-4-one derivatives that were previously difficult to access, potentially improving yields and selectivity.

Use of Palladium-Catalyzed Reduction in Donepezil Intermediate Synthesis

In the context of donepezil hydrochloride synthesis, 1-benzyl-4-piperidinecarboxaldehyde is prepared as an intermediate by:

  • Reacting 1-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-1-indanone derivatives in the presence of lithium diisopropylamide (LDA) at low temperature.
  • The resulting compound is then reduced using 10% palladium on carbon (Pd/C) under mild conditions to yield the desired product with high purity and yield.

This approach, described in US patent US20140128613A1, emphasizes the importance of controlled temperature and catalytic hydrogenation for obtaining high-quality intermediates.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Purity (%) Notes
Multi-step from 4-piperidinecarboxylic acid 4-piperidinecarboxylic acid Thionyl chloride, benzyl bromide, triethylamine, reducing agents Esterification, alkylation, hydrolysis, amide formation, dehydration, reduction Not explicitly stated; generally good yields per step High Well-documented, scalable, multiple steps
Direct benzylation of 4-piperidone 4-piperidone or salt Benzyl bromide Nucleophilic substitution Moderate Moderate to high Simple but costly reagents, storage issues
Reduction of tetrahydropyridinylidene salts Tetrahydropyridinylidene salts Selective reducing agents Selective reduction Not specified Not specified Novel method, improves access to substituted piperidin-4-ones
Pd/C catalyzed reduction (donepezil intermediate) 1-benzyl-4-piperidinecarboxaldehyde derivatives LDA, Pd/C, THF Base-mediated condensation, catalytic hydrogenation 62% (condensation), 82% (reduction) ~99% High purity, mild conditions, patent-protected

Research Findings and Practical Considerations

  • Purity and Yield: The multi-step synthesis route generally achieves high purity (>98%) and good yields when each step is optimized, making it suitable for pharmaceutical applications.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed to monitor reaction progress and completion.
  • Safety and Handling: Some reagents such as triethylsilane (used in alternative reductions) pose flammability and safety risks, requiring careful handling and specialized equipment.
  • Scalability: The multi-step approach is amenable to scale-up due to the use of relatively common reagents and well-understood reaction conditions, whereas direct benzylation methods may be limited by reagent cost and stability.
  • Innovative Approaches: The selective reduction of tetrahydropyridinylidene salts represents a promising area for developing more efficient synthetic routes to substituted piperidin-4-ones, potentially applicable to this compound synthesis.

Chemical Reactions Analysis

1-(Phenylmethyl)-4-piperidinepropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-(Phenylmethyl)-4-piperidinepropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylmethyl)-4-piperidinepropanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 1-(Phenylmethyl)-4-piperidinepropanal can be contextualized through comparisons with analogs featuring piperidine rings, phenylalkyl substituents, or related functional groups. Key comparisons include:

Fentanyl and Its Analogs

Fentanyl (N-(1-phenethyl-4-piperidinyl)-N-phenylpropanamide) shares structural similarities with this compound, particularly the 4-piperidinyl backbone. However, fentanyl features a phenethyl group at the 1-position and an amide linkage, contributing to its potent opioid activity . Studies on fentanyl analogs demonstrate that substitutions at the 1-position (e.g., phenethyl vs. phenylmethyl) and the nature of the functional group (amide vs. aldehyde) significantly alter receptor binding and metabolic pathways. For example, 1-substituted analogs of fentanyl exhibit variable bioefficacy in murine models, with phenethyl groups enhancing µ-opioid receptor affinity compared to smaller substituents .

W-18 and W-15

W-18 and W-15 are sulfonamide derivatives with 2-piperidinyl cores, contrasting with the 4-piperidinyl configuration of this compound. Despite initial claims of opioid-like activity, W-18 and W-15 show negligible binding to opioid receptors, underscoring the critical role of substituent positioning on the piperidine ring . The 4-piperidinyl configuration, as seen in fentanyl and this compound, is associated with higher receptor specificity compared to 2-piperidinyl isomers.

4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride

This compound (CAS 61087-51-2) features a phenylamino group and a carboxylic acid at the 4-position of the piperidine ring, alongside the 1-phenylmethyl substituent . Compared to this compound, the carboxylic acid group enhances polarity and solubility, making it more suitable as a pharmaceutical intermediate. The propanal group in the target compound, however, may confer greater reactivity for further synthetic modifications.

1-(4-Phenylpiperidin-4-yl)propan-1-one

This ketone analog (CAS 15847-64-0) replaces the propanal group with a propanone moiety . Aldehydes like propanal are generally more electrophilic than ketones, increasing their susceptibility to oxidation or nucleophilic attack. This difference could impact stability in biological systems or synthetic workflows.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Group Pharmacological Role Reference
This compound C15H19NO 1-(Phenylmethyl), 4-propanal Aldehyde Synthetic intermediate
Fentanyl C22H28N2O 1-Phenethyl, 4-amide Amide Opioid analgesic
W-18 C19H20ClN3O4S 2-Piperidinyl, sulfonamide Sulfonamide Disputed analgesic activity
4-(Phenylamino)-1-(Phenylmethyl)... C19H22N2O2·HCl 1-(Phenylmethyl), 4-carboxylic acid Carboxylic acid Pharmaceutical intermediate
1-(4-Phenylpiperidin-4-yl)propan-1-one C14H19NO 4-Phenyl, 4-propanone Ketone Research chemical

Key Research Findings

Substituent Position Matters : 4-Piperidinyl derivatives (e.g., fentanyl) exhibit higher receptor specificity than 2-piperidinyl isomers (e.g., W-18) due to spatial compatibility with opioid receptors .

Functional Group Reactivity : Aldehydes (propanal) in this compound may offer synthetic versatility but require stabilization strategies to mitigate oxidation .

Bioefficacy Trends : Phenethyl groups at the 1-position (as in fentanyl) enhance µ-opioid receptor binding compared to phenylmethyl substituents, suggesting steric and electronic influences .

Q & A

Q. What are the established synthetic routes for 1-(Phenylmethyl)-4-piperidinepropanal, and what reaction conditions are critical for achieving high yields?

The synthesis of piperidine derivatives typically involves alkylation or condensation reactions. For example, a related compound, 1-benzyl-4-piperidone, was synthesized via alkylation under argon atmosphere using propionic anhydride and reflux conditions for 12 hours, yielding 79.9% after purification. Critical parameters include inert gas environments (to prevent oxidation), stoichiometric control of reagents, and precise reflux durations. Post-reaction purification via solvent extraction (e.g., CHCl₃) and acid-base workup ensures high purity .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for aromatic protons (δ 7.24–7.40 ppm) and piperidine methylene groups (δ 2.29–3.78 ppm) . Gas Chromatography-Mass Spectrometry (GC/MS) provides molecular weight validation (e.g., observed mass 380 for a related compound) and purity assessment via retention time consistency (e.g., Rt = 21.23 min) . High-Performance Liquid Chromatography (HPLC) with buffered mobile phases (e.g., methanol/sodium acetate pH 4.6) can resolve impurities .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during the synthesis of this compound?

Yield optimization requires systematic parameter screening:

  • Catalyst selection : Transition-metal catalysts or Lewis acids (e.g., AlCl₃) may enhance reactivity.
  • Temperature modulation : Reflux at higher temperatures (e.g., 110–120°C) could accelerate kinetics but risks side reactions.
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.
    A case study achieved 79.9% yield by maintaining anhydrous conditions and extending reaction time to 12 hours . Parallel monitoring via Thin-Layer Chromatography (TLC) helps track reaction progress.

Q. What methodologies are effective in elucidating the metabolic pathways of piperidine derivatives like this compound in in vitro studies?

  • Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic intermediates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Enzyme inhibition assays : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes.
  • Metabolite profiling : Combine High-Resolution Mass Spectrometry (HRMS) and NMR to characterize phase I/II metabolites. Evidence from PubChem suggests piperidine derivatives often undergo hydroxylation and glucuronidation .

Q. When encountering discrepancies in the reported biological activity of this compound, what analytical approaches should be employed to validate findings?

  • Orthogonal assays : Cross-validate receptor binding data using radioligand displacement and fluorescence polarization assays.
  • Impurity profiling : Quantify trace impurities (e.g., byproducts from synthesis) via GC/MS or HPLC, as even 1% impurities can skew activity results .
  • Structural analogs : Compare activity with structurally similar compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) to isolate pharmacophore contributions .

Q. In computational modeling studies, what are the best practices for simulating the interaction between this compound and its target receptors?

  • Docking protocols : Use software like AutoDock Vina with force fields (e.g., AMBER) to predict binding poses. Validate with experimental IC₅₀ values from radioligand assays .
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Parameters like root-mean-square deviation (RMSD) should stabilize below 2 Å .
  • Free energy calculations : Apply MM-PBSA or alchemical methods to estimate binding affinities. Cross-reference with thermodynamic data from Isothermal Titration Calorimetry (ITC) .

Data Contradiction and Resolution

Q. How should researchers resolve conflicting data regarding the stereochemical influence of this compound on receptor selectivity?

  • Chiral separation : Use chiral HPLC columns (e.g., amylose-based) to isolate enantiomers and test their activity independently.
  • X-ray crystallography : Determine the crystal structure of the compound-receptor complex to identify stereospecific interactions.
  • Circular Dichroism (CD) : Compare CD spectra of enantiomers to confirm structural integrity post-synthesis .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to detect intermediate formation.
  • Design of Experiments (DoE) : Use factorial designs to optimize critical variables (e.g., temperature, catalyst loading).
  • Strict QC protocols : Enforce acceptance criteria for NMR purity (>98%) and residual solvent levels (<0.1%) .

Methodological Innovations

Q. What novel functionalization strategies can enhance the pharmacological profile of this compound?

  • Bioisosteric replacement : Substitute the phenylmethyl group with heterocycles (e.g., pyridine) to improve solubility.
  • Prodrug design : Introduce ester or amide linkages for targeted release, as demonstrated in carfentanil analogs .
  • Click chemistry : Attach fluorophores via copper-catalyzed azide-alkyne cycloaddition for cellular imaging studies .

Q. How can advanced spectroscopic techniques clarify the tautomeric behavior of this compound in solution?

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomeric equilibria.
  • 2D NMR (NOESY/ROESY) : Detect through-space correlations between protons in different tautomeric forms.
  • Computational DFT : Calculate energy barriers for tautomer interconversion using Gaussian at the B3LYP/6-31G* level .

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